REACTION_CXSMILES
|
[F:1][C:2]1[CH:7]=[CH:6][C:5]([O:8][CH:9]([CH3:11])[CH3:10])=[CH:4][C:3]=1[F:12].C(NC(C)C)(C)C.[Li].CN(C)[CH:23]=[O:24].C(O)(=O)C>O1CCCC1>[F:12][C:3]1[C:2]([F:1])=[CH:7][CH:6]=[C:5]([O:8][CH:9]([CH3:10])[CH3:11])[C:4]=1[CH:23]=[O:24] |f:1.2,^1:19|
|
Name
|
|
Quantity
|
5.77 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C=C(C=C1)OC(C)C)F
|
Name
|
|
Quantity
|
20.5 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)NC(C)C.[Li]
|
Name
|
|
Quantity
|
3.11 mL
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
8 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
solvent
|
Smiles
|
O1CCCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C=O)C(=CC=C1F)OC(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.02 g | |
YIELD: PERCENTYIELD | 89.9% | |
YIELD: CALCULATEDPERCENTYIELD | 89.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |